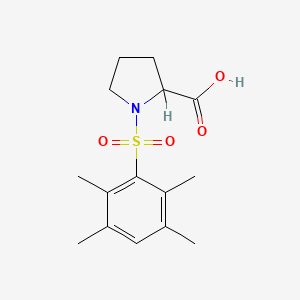

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid

Description

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a sulfonyl group attached to a tetramethylphenyl moiety and a carboxylic acid substituent at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to protease inhibitors and other bioactive molecules.

Properties

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-9-8-10(2)12(4)14(11(9)3)21(19,20)16-7-5-6-13(16)15(17)18/h8,13H,5-7H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFZRBIPGBTBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylpyrrolidine derivative . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidine-3-Carboxylic Acid Derivatives

The compound (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (referred to as Compound A , from ) shares a pyrrolidine-carboxylic acid backbone but differs in substituents and functional groups:

Key Differences :

- Position of Carboxylic Acid : The target compound’s carboxylic acid at the 2-position may influence steric interactions compared to Compound A’s 3-position substitution.

- Functional Groups : The trifluoromethylphenyl urea in Compound A introduces strong electron-withdrawing effects and hydrogen-bonding capacity, whereas the tetramethylphenyl sulfonyl group in the target compound prioritizes lipophilicity and steric bulk.

- Synthetic Accessibility : Compound A’s synthesis achieved 68% crude yield with >99% purity, suggesting efficient coupling of the urea moiety. The target compound’s tetramethylphenyl sulfonyl group may require specialized sulfonation conditions.

Pyrimidine-Carboxylic Acid Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid (Compound B , from ) shares a carboxylic acid group but differs in core structure:

Key Differences :

- Aromaticity vs.

- Reactivity : The chloro group in Compound B enables nucleophilic substitution reactions, while the sulfonyl group in the target compound may act as a leaving group or hydrogen-bond acceptor.

- Biological Targets : Pyrimidine derivatives often target nucleotide-binding enzymes, whereas pyrrolidine sulfonamides are explored for protease or receptor modulation.

Research Findings and Implications

- Spectroscopic Data : Compound A’s FTIR peaks (e.g., 1675 cm⁻¹ for C=O) align with typical carboxylic acid derivatives, but the target compound’s sulfonyl group would likely exhibit S=O stretches near 1150–1350 cm⁻¹ .

- Synthetic Challenges : The tetramethylphenyl group in the target compound may complicate sulfonation due to steric hindrance, whereas Compound A’s urea formation appears efficient.

Biological Activity

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid (CAS: 1009282-06-7) is a synthetic compound with potential biological activities. Its unique structure, which includes a sulfonyl group and a pyrrolidine ring, suggests various interactions with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H21NO4S

- Molecular Weight : 311.4 g/mol

The biological activity of this compound is believed to involve the modulation of various signaling pathways. The sulfonyl group is crucial for its interaction with target proteins, potentially influencing processes such as apoptosis and cell proliferation.

| Mechanism | Description |

|---|---|

| Inhibition of Apoptosis | The compound may inhibit apoptosis by interacting with BCL-2 family proteins. |

| Cell Cycle Regulation | It may affect cell cycle progression through modulation of cyclin-dependent kinases. |

| Anti-inflammatory Effects | Potential to reduce inflammatory responses by inhibiting pro-inflammatory cytokines. |

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- A study reported that derivatives of sulfonylated compounds are effective in inhibiting MCL-1, a protein associated with cancer cell survival .

-

Antimicrobial Properties :

- Preliminary tests suggest that this compound may exhibit antimicrobial effects against specific bacterial strains. The exact mechanism remains under investigation but may relate to its ability to disrupt bacterial cell membranes.

-

Neuroprotective Effects :

- Some studies indicate potential neuroprotective properties through the reduction of oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group.

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.